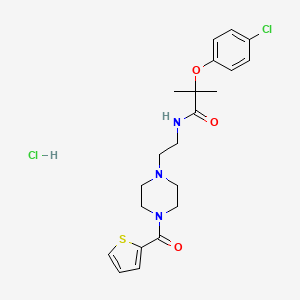

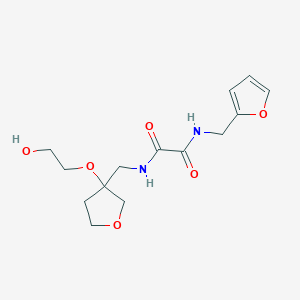

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)propanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is known for its high affinity and selectivity as a dopamine D(4) receptor ligand. The parent compound has been used as a lead for further structural modifications to explore the structure-affinity relationship for the dopamine D(4) receptor. These modifications include changes to the amide bond, the alkyl chain linking the benzamide moiety to the piperazine ring, and the creation of semirigid analogues .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzene derivatives with piperazine under controlled conditions. For instance, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol, a compound with a similar piperazine structure, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction was optimized for raw material ratio, reaction time, and temperature, resulting in an 88.5% yield of the product . This synthesis pathway may provide insights into the potential synthesis of the compound , although specific details for its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is a common feature in pharmacologically active compounds due to its ability to interact with various receptors. The presence of a 4-chlorophenoxy substituent and a thiophene-2-carbonyl group suggests that the compound could exhibit unique binding characteristics, possibly affecting its affinity and selectivity towards certain receptors. The structural modifications mentioned in the first paper indicate that such changes can significantly impact the receptor binding profile.

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving the compound, it can be inferred that the compound may undergo reactions typical of amides, ethers, and aromatic halides. The reactivity of the amide bond, for example, could be influenced by the adjacent substituents, potentially affecting the stability and reactivity of the compound. The presence of a chlorophenoxy group also suggests potential for nucleophilic substitution reactions, which could be utilized in further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not explicitly detailed in the provided data. However, based on the structural features and the properties of related compounds, it can be hypothesized that the compound may exhibit moderate solubility in organic solvents due to the presence of both polar (amide, ether) and nonpolar (aromatic rings) groups. The compound's stability could be influenced by the susceptibility of the amide bond to hydrolysis under certain conditions .

Aplicaciones Científicas De Investigación

Serine Protease Inhibition

A study by Gütschow and Neumann (1998) focused on the synthesis and evaluation of thieno[2,3-d][1,3]oxazin-4-ones, including compounds with 2-aminothiophene prepared by the Gewald reaction, for their inhibitory activity toward human leukocyte elastase. The introduction of specific substituents led to potent inhibitors, demonstrating the potential application of related compounds in the inhibition of serine proteases, which are significant in various physiological and pathological processes (Gütschow & Neumann, 1998).

Antimicrobial Activities

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones, and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, suggesting the potential of structurally similar compounds in antimicrobial research (Bektaş et al., 2010).

Antiviral and Antimicrobial Evaluation

Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with febuxostat and evaluated their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Certain derivatives showed promising activities, indicating the relevance of such compounds in antiviral and antimicrobial applications (Reddy et al., 2013).

Solubility and Pharmacokinetics

Volkova et al. (2020) studied a novel potential antifungal compound of the 1,2,4-triazole class, focusing on its solubility in different solvents and thermodynamic parameters of solubility and transfer processes. This research highlights the importance of understanding solubility and pharmacokinetics for the development of new drugs (Volkova et al., 2020).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S.ClH/c1-21(2,28-17-7-5-16(22)6-8-17)20(27)23-9-10-24-11-13-25(14-12-24)19(26)18-4-3-15-29-18;/h3-8,15H,9-14H2,1-2H3,(H,23,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIHJZAOQVKIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1CCN(CC1)C(=O)C2=CC=CS2)OC3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)propanamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)

![ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3014398.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B3014405.png)